molecular formula C21H27N3O3 B185019 N-(4-methoxyphenyl)-3-[4-(2-methoxyphenyl)piperazin-1-yl]propanamide CAS No. 56767-35-2

N-(4-methoxyphenyl)-3-[4-(2-methoxyphenyl)piperazin-1-yl]propanamide

Cat. No. B185019
CAS RN: 56767-35-2
M. Wt: 369.5 g/mol
InChI Key: XDMRFEFMEXUCBH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-methoxyphenyl)-3-[4-(2-methoxyphenyl)piperazin-1-yl]propanamide, also known as MPMP, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. MPMP belongs to the class of piperazine derivatives, which have been extensively studied for their pharmacological properties.

Mechanism of Action

N-(4-methoxyphenyl)-3-[4-(2-methoxyphenyl)piperazin-1-yl]propanamide acts by inhibiting the reuptake of serotonin, leading to increased levels of serotonin in the synaptic cleft. This results in enhanced neurotransmission, which is thought to be responsible for its antidepressant and anxiolytic effects. N-(4-methoxyphenyl)-3-[4-(2-methoxyphenyl)piperazin-1-yl]propanamide also acts as a partial agonist at the 5-HT1A receptor, which is involved in the regulation of mood and anxiety.
Biochemical and Physiological Effects:
N-(4-methoxyphenyl)-3-[4-(2-methoxyphenyl)piperazin-1-yl]propanamide has been shown to increase the levels of serotonin in the brain, leading to enhanced neurotransmission. This results in a reduction in symptoms of depression and anxiety. N-(4-methoxyphenyl)-3-[4-(2-methoxyphenyl)piperazin-1-yl]propanamide has also been shown to have a positive effect on cognitive function and memory.

Advantages and Limitations for Lab Experiments

One advantage of using N-(4-methoxyphenyl)-3-[4-(2-methoxyphenyl)piperazin-1-yl]propanamide in lab experiments is its selectivity for the serotonin transporter and 5-HT1A receptor, which allows for more specific targeting of these pathways. However, one limitation is that N-(4-methoxyphenyl)-3-[4-(2-methoxyphenyl)piperazin-1-yl]propanamide has not yet been extensively studied in vivo, and its long-term effects and safety profile are still unknown.

Future Directions

There are several future directions for research on N-(4-methoxyphenyl)-3-[4-(2-methoxyphenyl)piperazin-1-yl]propanamide. One area of interest is its potential use in the treatment of other neurological disorders, such as bipolar disorder and post-traumatic stress disorder. Another direction is the development of more selective and potent derivatives of N-(4-methoxyphenyl)-3-[4-(2-methoxyphenyl)piperazin-1-yl]propanamide, which could lead to more effective treatments with fewer side effects. Additionally, further studies are needed to determine the long-term safety and efficacy of N-(4-methoxyphenyl)-3-[4-(2-methoxyphenyl)piperazin-1-yl]propanamide in humans.

Synthesis Methods

N-(4-methoxyphenyl)-3-[4-(2-methoxyphenyl)piperazin-1-yl]propanamide can be synthesized by reacting 4-methoxybenzoyl chloride with 1-(2-methoxyphenyl)-4-(4-piperazin-1-yl)butane-1,3-dione in the presence of a base, such as triethylamine. The resulting product is then purified using column chromatography to obtain pure N-(4-methoxyphenyl)-3-[4-(2-methoxyphenyl)piperazin-1-yl]propanamide.

Scientific Research Applications

N-(4-methoxyphenyl)-3-[4-(2-methoxyphenyl)piperazin-1-yl]propanamide has been studied for its potential use in the treatment of various neurological disorders, such as depression, anxiety, and schizophrenia. It has been shown to act as a selective serotonin reuptake inhibitor (SSRI) and a partial agonist at the 5-HT1A receptor, which are both important targets for the treatment of these disorders.

properties

CAS RN

56767-35-2

Product Name

N-(4-methoxyphenyl)-3-[4-(2-methoxyphenyl)piperazin-1-yl]propanamide

Molecular Formula

C21H27N3O3

Molecular Weight

369.5 g/mol

IUPAC Name

N-(4-methoxyphenyl)-3-[4-(2-methoxyphenyl)piperazin-1-yl]propanamide

InChI

InChI=1S/C21H27N3O3/c1-26-18-9-7-17(8-10-18)22-21(25)11-12-23-13-15-24(16-14-23)19-5-3-4-6-20(19)27-2/h3-10H,11-16H2,1-2H3,(H,22,25)

InChI Key

XDMRFEFMEXUCBH-UHFFFAOYSA-N

SMILES

COC1=CC=C(C=C1)NC(=O)CCN2CCN(CC2)C3=CC=CC=C3OC

Canonical SMILES

COC1=CC=C(C=C1)NC(=O)CCN2CCN(CC2)C3=CC=CC=C3OC

Origin of Product

United States

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